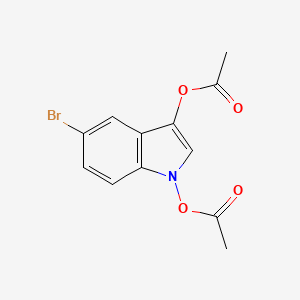
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The synthesis method for this compound is relatively straightforward and has been optimized over the years to produce high yields of pure compound.
作用机制
The mechanism of action of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a disruption of cell signaling pathways. The inhibition of GSK-3 by this compound has been shown to have a variety of effects on cells, including the induction of apoptosis, the promotion of cell differentiation, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific protein kinase that is being inhibited. For example, the inhibition of GSK-3 has been shown to have a variety of effects on cells, including the regulation of glycogen metabolism, the modulation of insulin signaling, and the regulation of gene expression. In addition, the inhibition of other protein kinases by this compound has been shown to have effects on various cellular processes such as cell cycle regulation, DNA replication, and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate in lab experiments is its potency as a protein kinase inhibitor. This allows researchers to study the effects of specific protein kinases on various cellular processes with high specificity. In addition, the synthesis method for this compound is relatively straightforward and can be scaled up to produce large quantities of the compound.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines at high concentrations, which can limit its use in certain applications. In addition, the inhibition of protein kinases by this compound can have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. This could lead to the discovery of new therapeutic targets for diseases such as cancer and Alzheimer's disease.
Another area of interest is the study of the effects of this compound on other cellular processes beyond protein kinase inhibition. For example, recent studies have suggested that this compound may have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of several protein kinases, including GSK-3, and has been shown to have diverse biochemical and physiological effects on cells. While there are limitations to its use in lab experiments, the synthesis method for this compound is relatively straightforward and there are several future directions for research on this compound that could lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate involves the reaction of 5-bromoindole with acetic anhydride and a catalyst such as pyridine. The reaction takes place under mild conditions and the product is obtained in high yield after purification. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate has been used extensively in scientific research as a tool to study various biological processes. One of the main applications of this compound is in the study of protein kinases, which are enzymes that play a key role in cell signaling pathways. This compound is a potent inhibitor of several protein kinases, including glycogen synthase kinase 3 (GSK-3), which has been implicated in a variety of diseases such as Alzheimer's disease, diabetes, and cancer.
属性
IUPAC Name |
(1-acetyloxy-5-bromoindol-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7(15)17-12-6-14(18-8(2)16)11-4-3-9(13)5-10(11)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVDQRYLQAXVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN(C2=C1C=C(C=C2)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

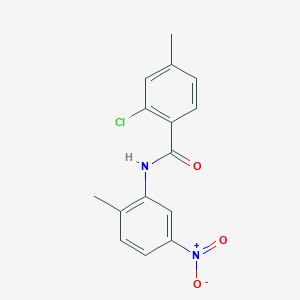
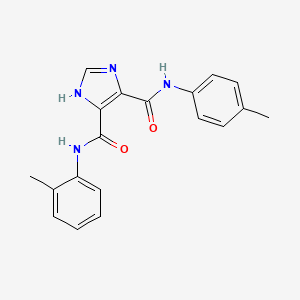

![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)


![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
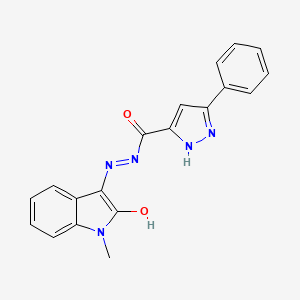
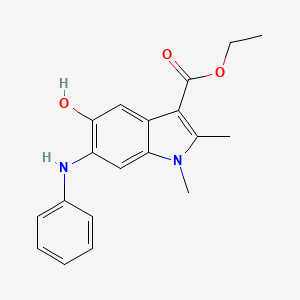
![ethyl 4-({[(4-hydroxy-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5712462.png)
![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
![2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5712473.png)